4-Amino-8-hydroxyquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-hydroxyquinoline-2-carboxylic acid is a quinoline derivative known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-hydroxyquinoline-2-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with an amine group occurs . Another approach involves the use of enaminone as a replacement for 1,3-dicarbinols to improve yield and practicality .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high efficiency and minimal environmental impact . These methods are scalable and can produce large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-hydroxyquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
4-Amino-8-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It serves as a chelating agent, binding to metal ions and facilitating various biological processes.
Industry: It is used in the development of fluorescent probes for detecting water in aprotic organic solvents.
Mechanism of Action
The mechanism of action of 4-Amino-8-hydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions. This chelation process can disrupt metal-dependent biological pathways, leading to antimicrobial and anticancer effects . The compound’s structure allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
Xanthurenic Acid: Found in insects and known for its role in the metabolism of tryptophan.
Quinolobactin: A siderophore produced by bacteria, involved in iron chelation.
Uniqueness
4-Amino-8-hydroxyquinoline-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to chelate metal ions and participate in various chemical reactions makes it a versatile compound for scientific research and industrial applications .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-amino-8-hydroxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-6-4-7(10(14)15)12-9-5(6)2-1-3-8(9)13/h1-4,13H,(H2,11,12)(H,14,15) |
InChI Key |
KHQVCHULUKBTNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.